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Compound of Interest

Compound Name: cis-2-Buten-1-Ol

Cat. No.: B1594861

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of cis-2-buten-1-ol as a
versatile reagent in stereoselective synthesis. The unique cis-(Z) geometry of this allylic alcohol
makes it a valuable precursor for the stereocontrolled formation of chiral epoxides and
homoallylic alcohols, which are key building blocks in the synthesis of complex molecules,
including natural products and pharmaceuticals.

Sharpless Asymmetric Epoxidation of cis-2-Buten-1-
ol

The Sharpless Asymmetric Epoxidation (SAE) is a powerful and reliable method for the
enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.
cis-2-Buten-1-ol is an excellent substrate for this reaction, yielding chiral epoxy alcohols with
high enantiomeric excess (ee). The stereochemical outcome of the epoxidation is controlled by
the choice of the chiral diethyl tartrate (DET) or diisopropy! tartrate (DIPT) ligand.

Reaction Scheme:
General Principles of Stereoselectivity:

The facial selectivity of the oxygen transfer from the peroxide to the double bond is directed by
the chiral titanium-tartrate complex. A widely used mnemonic helps predict the stereochemical

outcome:
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e Using L-(+)-Diethyltartrate ((+)-DET): The epoxide is formed on the "bottom" face of the

alkene when the allylic alcohol is drawn with the hydroxyl group in the lower right quadrant.

e Using D-(-)-Diethyltartrate ((-)-DET): The epoxide is formed on the "top" face of the alkene in

the same orientation.

While specific quantitative data for the Sharpless epoxidation of cis-2-buten-1-ol with various

tartrates is dispersed throughout the literature, the reaction is known to proceed with high

yields and enantioselectivities, typically exceeding 90% ee. The following table summarizes

expected outcomes based on the established principles of the Sharpless epoxidation.

Expected Major

Chiral Ligand Typical Yield (%) Typical ee (%)
Product
_ (2R,3S)-2,3-
L-(+)-Diethyltartrate 75-90 >90
epoxybutan-1-ol
_ (2S,3R)-2,3-
D-(-)-Diethyltartrate 75-90 >90

epoxybutan-1-ol

Experimental Protocol: Sharpless Asymmetric Epoxidation of cis-2-Buten-1-ol

This protocol is a representative procedure for the asymmetric epoxidation of cis-2-buten-1-ol.

Materials:

cis-2-Buten-1-ol

Dichloromethane (CH2Cl2), anhydrous
Titanium(IV) isopropoxide (Ti(O-iPr)a)

L-(+)-Diethyltartrate ((+)-DET) or D-(-)-Diethyltartrate ((-)-DET)

tert-Butyl hydroperoxide (TBHP), 5.5 M in decane

Powdered 4A molecular sieves
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Procedure:

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (200 mL) and
cooled to -20 °C in a dry ice/acetone bath.

To the cooled solvent, add L-(+)-diethyltartrate (6.0 mL, 35 mmol) followed by titanium(IV)
isopropoxide (9.0 mL, 30 mmol). The mixture is stirred for 10 minutes at -20 °C.

A solution of cis-2-buten-1-ol (14.4 g, 200 mmol) in dichloromethane (20 mL) is added
dropwise over 15 minutes, ensuring the temperature remains below -15 °C.

After stirring for an additional 30 minutes, tert-butyl hydroperoxide (5.5 M in decane, 73 mL,
400 mmol) is added dropwise over 30 minutes.

The reaction mixture is stirred at -20 °C for 4-6 hours, monitoring the reaction progress by
TLC.

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of
ferrous sulfate (FeSOa4-7H20) (50 mL). The mixture is allowed to warm to room temperature
and stirred vigorously for 1 hour.

The resulting emulsion is filtered through a pad of Celite®, and the filter cake is washed with
dichloromethane (3 x 50 mL).

The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium
sulfate (Naz2S0a), filtered, and concentrated under reduced pressure.

The crude product is purified by fractional distillation under reduced pressure to afford the
desired chiral 2,3-epoxybutan-1-ol.

Workflow Diagram:
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Sharpless Asymmetric Epoxidation Workflow

Diastereoselective Addition of cis-Crotylboronates
to Aldehydes

Derivatives of cis-2-buten-1-ol are valuable precursors for the synthesis of (Z)-crotylboronates.
These reagents undergo highly diastereoselective addition to aldehydes to furnish syn-
homoallylic alcohols. The Brown and Roush asymmetric crotylation methods, which employ
chiral boronates, are prominent examples of this powerful C-C bond-forming reaction.

Reaction Scheme:
General Principles of Stereoselectivity:

The diastereoselectivity of the crotylation reaction is governed by a closed, chair-like
Zimmerman-Traxler transition state. The cis-(Z) geometry of the crotylboronate directs the
formation of the syn-diastereomer of the homoallylic alcohol product. The enantioselectivity is
controlled by the chiral auxiliary on the boron atom.

The following table summarizes the expected outcomes for the addition of a (Z)-crotylboronate
derived from cis-2-buten-1-ol to various aldehydes.

Diastereomeric Ratio

Aldehyde (R"CHO) . Typical Yield (%)
(syn:anti)

Benzaldehyde >95:5 80-95

Isobutyraldehyde >95:5 75-90

Cyclohexanecarboxaldehyde >95:5 80-95
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Experimental Protocol: Diastereoselective syn-Crotylation of Benzaldehyde

This protocol is a representative procedure for the synthesis of a (Z)-crotylboronate and its
subsequent diastereoselective addition to benzaldehyde.

Materials:

cis-2-Buten-1-ol

e n-Butyllithium (n-BuLi), 2.5 M in hexanes

e (-)-Pinanediol

e Boron trifluoride etherate (BF3-OEt2)

e Benzaldehyde

o Tetrahydrofuran (THF), anhydrous

» Diethyl ether (Et20), anhydrous

¢ Sodium hydroxide (NaOH) solution, 3 M

e Hydrogen peroxide (H202), 30% aqueous solution

Procedure:

Part A: Synthesis of (Z)-Crotylboronate

o Aflame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a
nitrogen inlet is charged with anhydrous THF (50 mL) and cooled to -78 °C.

¢ cis-2-Buten-1-ol (7.2 g, 100 mmol) is added, followed by the dropwise addition of n-
butyllithium (40 mL, 100 mmol, 2.5 M in hexanes). The mixture is stirred for 30 minutes at
-78 °C.

 In a separate flask, (-)-pinanediol (17.0 g, 100 mmol) is dissolved in anhydrous THF (100
mL) and cooled to 0 °C. Boron trifluoride etherate (12.3 mL, 100 mmol) is added dropwise,
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and the mixture is stirred for 1 hour at O °C.

The solution from step 3 is cooled to -78 °C, and the lithium alkoxide solution from step 2 is
transferred via cannula. The reaction mixture is stirred at -78 °C for 2 hours and then allowed
to warm to room temperature overnight.

The solvent is removed under reduced pressure, and the resulting crude (Z)-crotylboronate
is used in the next step without further purification.

Part B: Diastereoselective Crotylation

The crude (Z)-crotylboronate is dissolved in anhydrous diethyl ether (100 mL) and cooled to
-78 °C.

Freshly distilled benzaldehyde (10.6 g, 100 mmol) is added dropwise.

The reaction mixture is stirred at -78 °C for 3 hours, then allowed to warm to room
temperature and stirred for an additional 12 hours.

The reaction is cooled to 0 °C and quenched by the slow, sequential addition of 3 M NaOH
solution (30 mL) and 30% H202 (30 mL).

The mixture is stirred vigorously for 1 hour at room temperature.
The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

The combined organic layers are washed with saturated aqueous sodium bicarbonate
solution (100 mL) and brine (100 mL), dried over anhydrous magnesium sulfate (MgSOa),
filtered, and concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel (eluent:
hexanes/ethyl acetate gradient) to afford the syn-homoallylic alcohol.

Logical Relationship Diagram:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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